molecular formula C7H7N3O B8012885 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol

Cat. No.: B8012885
M. Wt: 149.15 g/mol
InChI Key: XSTKKCVBWNYRFY-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole with azlactones under solvent-free conditions with heating. This reaction yields tetrahydro-1H-pyrazolo[3,4-b]pyridines, which can be further converted to the desired compound through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolopyridines, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases, which are involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where it can serve as a versatile scaffold for drug design .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-6-2-5(11)3-8-7(6)10-9-4/h2-3,11H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKKCVBWNYRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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